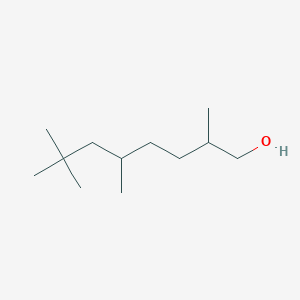

2,5,7,7-Tetramethyloctan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,7,7-tetramethyloctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h10-11,13H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLZYKUEPAKVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)CO)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593457 | |

| Record name | 2,5,7,7-Tetramethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113831-58-6 | |

| Record name | 2,5,7,7-Tetramethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2,5,7,7 Tetramethyloctan 1 Ol

Transformations of the Primary Hydroxyl Group

The primary alcohol functionality is the most reactive site in the 2,5,7,7-tetramethyloctan-1-ol molecule, making it a versatile handle for a variety of chemical transformations.

As a primary alcohol, this compound can be oxidized to form either an aldehyde (2,5,7,7-tetramethyloctanal) or a carboxylic acid (2,5,7,7-tetramethyloctanoic acid), depending on the choice of oxidizing agent and the reaction conditions employed.

Selective oxidation to the aldehyde requires the use of mild oxidizing agents and conditions that prevent over-oxidation. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. Another common method involves the use of catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, known as TEMPO, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl). To achieve high selectivity for the aldehyde, it is often necessary to remove it from the reaction mixture as it forms, for instance by distillation, to prevent its subsequent oxidation to the carboxylic acid.

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which is often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation). These reactions are typically run under more vigorous conditions, such as heating under reflux, to ensure the full conversion of the alcohol, through the intermediate aldehyde, to the final carboxylic acid product.

Table 1: General Conditions for Oxidation of Primary Alcohols

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Aldehyde | TEMPO (catalyst), NaOCl | Biphasic system, room temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, heat |

The direct displacement of the hydroxyl group via a nucleophilic substitution reaction is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. One common strategy is to protonate the alcohol in the presence of a strong acid, forming an oxonium ion whose leaving group is a neutral water molecule. This method is effective with strong hydrohalic acids (HBr, HI) to produce the corresponding alkyl halides.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. These reagents first react with the hydroxyl group to form an intermediate (a chlorosulfite or bromophosphite ester) which provides a much better leaving group for the subsequent nucleophilic attack by the halide ion. Another approach involves converting the alcohol to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

The primary alcohol of this compound can readily undergo esterification, a reaction that forms an ester by treating the alcohol with a carboxylic acid or its derivative. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid) under equilibrium conditions. To drive the reaction to completion, water is typically removed as it is formed. Esters can also be synthesized under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a base such as pyridine to neutralize the acidic byproduct.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide is then reacted with a suitable alkyl halide in a nucleophilic substitution reaction to yield the ether.

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester |

| Acylation | Acid Chloride, Pyridine | Ester |

| Williamson Ether Synthesis | 1) NaH; 2) Alkyl Halide | Ether |

| Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

| Halogenation | Phosphorus Tribromide (PBr₃) | Alkyl Bromide |

Reactions Involving the Branched Alkyl Chain

The highly branched C12 alkyl chain of this compound is composed entirely of saturated carbon-carbon and carbon-hydrogen bonds. This makes it generally inert to many chemical reagents, and reactions involving this part of the molecule are significantly more challenging than those at the hydroxyl group.

The selective functionalization of the unactivated C-H bonds within the alkyl chain is a formidable challenge in organic synthesis. These bonds are strong and non-polar, lacking a clear site for selective chemical attack. The presence of primary, secondary, and tertiary C-H bonds, as well as a quaternary carbon center, further complicates selectivity.

The carbon-carbon bonds of the saturated alkyl chain are robust and resistant to cleavage under normal laboratory conditions. Breaking these bonds typically requires high-energy processes such as pyrolysis (thermal decomposition at high temperatures) or mass spectrometry, where the molecule is fragmented by high-energy electron impact. In such cases, fragmentation would likely follow predictable pathways based on the formation of the most stable carbocation intermediates. For instance, cleavage adjacent to the quaternary center at C7 could be favored due to the stability of the resulting tertiary carbocation. However, controlled chemical cleavage of the alkyl chain without destroying the entire molecule is not a facile process and there is limited information regarding specific methodologies for a substrate like this compound.

Scientific Inquiry into this compound Reveals Limited Research on Derivatization and Reactivity

Initial investigations into the chemical reactivity and derivatization of the specific branched-chain alcohol, this compound, have revealed a significant gap in the available scientific literature. Comprehensive searches for dedicated studies on the exploration of novel derivatization pathways and mechanistic investigations of its chemical transformations have not yielded specific research findings for this particular compound.

While the broader field of alcohol chemistry is well-established, detailing reactions such as oxidation, esterification, and etherification, specific experimental data, including reaction conditions, yields, and mechanistic details for this compound, are not presently documented in publicly accessible scientific databases and journals. The unique steric hindrance presented by the multiple methyl groups at positions 2, 5, and 7 likely influences its reactivity, making direct extrapolation from simpler, linear, or less-branched alcohols speculative without dedicated experimental validation.

Consequently, a detailed and scientifically accurate article focusing solely on the "Exploration of Novel Derivatization Pathways for Advanced Intermediates" and "Mechanistic Investigations of Key Chemical Transformations" of this compound cannot be generated at this time due to the absence of foundational research on its chemical behavior. Further empirical studies are required to elucidate the reactivity of this compound and to explore its potential for creating advanced chemical intermediates.

Spectroscopic and Structural Elucidation of 2,5,7,7 Tetramethyloctan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides information about the chemical environment of individual atoms, allowing for the elucidation of molecular structures.

In ¹H NMR spectroscopy of 2,5,7,7-tetramethyloctan-1-ol, the chemical shift, integration, and multiplicity of each signal provide crucial information for assigning the various protons within the molecule. The extensive branching and the presence of a stereocenter lead to a complex spectrum.

The numerous methyl groups in this compound cause significant shielding effects, resulting in upfield shifts for nearby protons compared to a linear alcohol. Protons on carbons adjacent to the hydroxyl group (α-protons) are deshielded due to the electron-withdrawing effect of the oxygen atom and typically appear in the 3.3–4.0 ppm range. openochem.org Protons further away from the hydroxyl group will resonate at lower chemical shifts, generally in the alkane region of the spectrum. The gem-dimethyl groups at the C7 position and the methyl groups at C2 and C5 will exhibit distinct chemical shifts influenced by their local electronic environments.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |

| H on C1 | ~3.4 - 3.6 | Multiplet | 2H |

| H on C2 | ~1.6 - 1.8 | Multiplet | 1H |

| CH₃ on C2 | ~0.9 | Doublet | 3H |

| H on C3 | ~1.2 - 1.4 | Multiplet | 2H |

| H on C4 | ~1.1 - 1.3 | Multiplet | 2H |

| H on C5 | ~1.4 - 1.6 | Multiplet | 1H |

| CH₃ on C5 | ~0.85 | Doublet | 3H |

| H on C6 | ~1.0 - 1.2 | Multiplet | 2H |

| CH₃ on C7 | ~0.8 | Singlet | 6H |

| H on C8 | ~0.8 | Singlet | 3H |

Note: This is a predicted data table based on general NMR principles.

The presence of a chiral center at C5 renders the molecule asymmetric. Consequently, the two protons on the C4 and C6 methylene groups are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. masterorganicchemistry.comyoutube.com This non-equivalence arises because each proton has a unique spatial relationship with the substituents on the chiral center. As a result, these diastereotopic protons will not only have distinct chemical shifts but will also exhibit geminal coupling to each other and vicinal coupling to the protons on adjacent carbons. This leads to more complex splitting patterns, often appearing as multiplets or doublets of doublets. masterorganicchemistry.comlibretexts.org For example, the two protons on C4 would each be split by the proton on C5 and the two protons on C3, in addition to their geminal coupling, resulting in a complex multiplet. Similarly, the protons on C1 are diastereotopic due to the chiral center at C2 and will exhibit distinct chemical shifts and coupling to the proton at C2.

The chemical shift of the hydroxyl (-OH) proton is often variable and can appear as a broad singlet. openochem.orglibretexts.org To definitively identify this signal, a deuterium exchange study can be performed. openochem.org This involves adding a few drops of deuterium oxide (D₂O) to the NMR sample. libretexts.orglibretexts.org The labile hydroxyl proton will exchange with a deuterium atom. Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH peak will disappear from the spectrum. openochem.orglibretexts.org This "D₂O shake" is a reliable method for confirming the presence and location of an exchangeable proton like that of the hydroxyl group. libretexts.org

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, providing a "carbon count" and information about the electronic environment of each carbon. The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org

The chemical shift of each carbon in this compound is influenced by the position of the hydroxyl group and the methyl branches. These influences are described as alpha (α), beta (β), and gamma (γ) effects.

Alpha (α) effect : The carbon directly attached to the hydroxyl group (C1) will experience a significant downfield shift (deshielding) due to the high electronegativity of the oxygen atom. This carbon typically resonates in the 50–80 ppm range. openochem.org

Beta (β) effect : Carbons one bond away from the hydroxyl group (C2) will also be deshielded, but to a lesser extent than the alpha carbon. openochem.org Similarly, the carbons adjacent to the methyl-substituted carbons will experience a downfield shift.

Gamma (γ) effect : The gamma effect is more complex and can be either shielding or deshielding. In sterically crowded environments, a "gauche" interaction can cause an upfield shift (shielding) of the gamma carbon. The extensive branching in this compound will likely lead to several such steric interactions, influencing the chemical shifts of carbons three bonds away from the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~60-65 |

| C2 | ~35-40 |

| CH₃ on C2 | ~15-20 |

| C3 | ~40-45 |

| C4 | ~25-30 |

| C5 | ~30-35 |

| CH₃ on C5 | ~20-25 |

| C6 | ~45-50 |

| C7 | ~30-35 |

| CH₃ on C7 | ~25-30 |

| C8 | ~25-30 |

Note: This is a predicted data table based on general NMR principles and substituent effects.

Advanced Two-Dimensional (2D) NMR Techniques

To fully assemble the molecular structure and assign all proton and carbon signals unequivocally, two-dimensional NMR techniques are employed. These experiments reveal correlations between nuclei, providing connectivity information that is not available from 1D spectra alone.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). nmrium.com Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the mapping of proton-proton spin systems within the molecule. For this compound, COSY is essential for tracing the connectivity along the carbon backbone.

Key expected correlations include the coupling between the protons of the hydroxymethyl group (H1) and the adjacent methylene group (H2), and the sequential couplings along the chain from H2 through H3, H4, and H6.

Predicted ¹H-¹H COSY Correlations

| Correlating Proton(s) | Correlating Proton(s) | Type of Coupling |

|---|---|---|

| H1 (CH₂OH) | H2 (CH₂) | ³J |

| H2 (CH₂) | H3 (CH₂) | ³J |

| H3 (CH₂) | H4 (CH₂) | ³J |

| H4 (CH₂) | H5 (CH) | ³J |

| H5 (CH) | H6 (CH) | ³J |

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear correlation experiments are vital for linking the proton and carbon frameworks of the molecule.

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). princeton.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s). Every protonated carbon in this compound will give a cross-peak in the HSQC spectrum.

The HMBC experiment is arguably one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). nmrium.com Crucially, it allows for the identification of connectivities involving quaternary carbons, which are not observable in HSQC. For instance, the methyl protons at C9, C10, C11, and C12 will show HMBC correlations to the quaternary carbons C5 and C7, confirming the substitution pattern.

Predicted Key HMBC Correlations

| Proton(s) | Correlating Carbon(s) | Type of Coupling |

|---|---|---|

| H1 (CH₂OH) | C2, C3 | ²J, ³J |

| H9 (CH₃) | C4, C5, C6 | ²J, ³J, ³J |

| H10 (CH₃) | C4, C5, C6 | ²J, ³J, ³J |

| H11 (CH₃) | C6, C7, C8 | ²J, ³J, ³J |

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Primary Alcohols

For this compound, IR spectroscopy provides definitive evidence for the primary alcohol group. The two most significant vibrations are the O-H stretch and the C-O stretch.

O-H Stretch: The hydroxyl group gives rise to a very strong and typically broad absorption band in the region of 3200-3500 cm⁻¹. github.io This broadening is a hallmark of intermolecular hydrogen bonding.

C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol results in a strong absorption band in the 1000-1075 cm⁻¹ region. computabio.com

The spectrum will also feature strong, sharp peaks around 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups in the alkyl chain.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850 - 2960 | Strong |

Hydrogen Bonding Signatures and Their Dependence on Concentration/Temperature

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the molecular environment. researchgate.net In a concentrated or neat liquid sample of this compound, extensive intermolecular hydrogen bonding occurs, where the hydroxyl hydrogen of one molecule interacts with the oxygen of a neighboring molecule. This bonding weakens the O-H covalent bond, causing the stretching frequency to decrease and appear as a broad band around 3300-3400 cm⁻¹. computabio.com

If the sample is progressively diluted in a non-polar solvent (such as carbon tetrachloride), the intermolecular hydrogen bonding is disrupted. As the concentration decreases, the broad hydrogen-bonded O-H absorption band diminishes in intensity, while a new, sharp, and weaker peak appears at a higher frequency, typically around 3600-3650 cm⁻¹. computabio.comcomputabio.com This sharp peak corresponds to the "free" or non-hydrogen-bonded O-H stretching vibration. A similar effect can be observed by increasing the temperature of the sample, which provides the thermal energy to overcome the hydrogen bonds. The dependence of the O-H band on concentration is a classic spectroscopic method to confirm the presence of intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with the chemical formula C₁₂H₂₆O, mass spectrometry provides crucial information for its unequivocal identification.

Ionization Techniques and Molecular Ion Detection

To analyze this compound by mass spectrometry, the molecule must first be ionized. Electron Ionization (EI) is a commonly employed technique for this purpose. In EI, the sample is bombarded with a high-energy electron beam, which typically dislodges an electron from the molecule, resulting in the formation of a positively charged molecular ion (M⁺•).

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight, which is approximately 186.34 g/mol . However, for primary and secondary alcohols, the molecular ion peak can be weak or even absent in a 70 eV EI spectrum due to the high energy of the ionization process, which can cause immediate fragmentation of the energetically unstable molecular ion. msu.edulibretexts.org Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can be utilized to enhance the detection of the molecular ion by imparting less energy to the molecule during ionization, thus reducing initial fragmentation.

Table 1: Molecular Ion Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆O |

| Nominal Molecular Weight | 186 amu |

| Monoisotopic Mass | 186.1984 Da |

| Expected Molecular Ion (M⁺•) Peak (m/z) | 186 |

Fragmentation Patterns and Mechanistic Interpretation

The fragmentation of the molecular ion of this compound provides valuable structural information. The fragmentation pattern is influenced by the positions of the methyl branches and the hydroxyl group. The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration. libretexts.orgchemguide.co.uk

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. The primary alpha-cleavage would lead to the formation of the [CH₂OH]⁺ ion, which has an m/z of 31. This is often a prominent peak in the mass spectra of primary alcohols. libretexts.org Another possible alpha-cleavage involves the loss of a hydrogen atom to form an ion at m/z 185 (M-1).

Dehydration: Alcohols readily undergo the elimination of a water molecule (H₂O, 18 Da), particularly in the gas phase under EI conditions. libretexts.org This results in a peak at m/z 168 (M-18). This ion is an alkene radical cation.

Other Fragmentation Pathways: Due to the branched nature of this compound, cleavage at the branching points is also highly probable, leading to the formation of stable carbocations. The presence of tertiary and quaternary carbons leads to characteristic fragment ions. For instance, the loss of a tert-butyl group ([C(CH₃)₃]•, 57 Da) would result in a fragment at m/z 129. The subsequent loss of water from this fragment could produce an ion at m/z 111. Cleavage at other points along the carbon chain will also occur, generating a series of alkyl and alkenyl fragments.

Table 2: Predicted Prominent Fragment Ions for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₂H₂₄]⁺• | Dehydration (Loss of H₂O) |

| 129 | [C₈H₁₇O]⁺ | Loss of a tert-butyl radical |

| 111 | [C₈H₁₅]⁺ | Loss of a tert-butyl radical and water |

| 85 | [C₆H₁₃]⁺ | Cleavage of the C5-C6 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C4-C5 bond |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 43 | [C₃H₇]⁺ | isopropyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of an ion.

For this compound, the molecular formula is C₁₂H₂₆O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da), hydrogen (¹H = 1.0078 Da), and oxygen (¹⁶O = 15.9949 Da), the calculated monoisotopic mass of the molecular ion is 186.1984 Da.

By measuring the m/z of the molecular ion with high resolution, it is possible to confirm that the elemental composition is indeed C₁₂H₂₆O and not another combination of elements that might have the same nominal mass. For example, a compound with the formula C₁₁H₂₂N₂O would also have a nominal mass of 186 amu, but its exact mass would be 186.1732 Da. The difference, though small, is easily discernible by HRMS, thus providing a high degree of confidence in the molecular formula of the analyte.

Table 3: High-Resolution Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₂H₂₆O | 186.1984 |

| C₁₁H₂₂N₂O | 186.1732 |

| C₁₀H₂₂O₃ | 190.1569 |

Computational and Theoretical Investigations of 2,5,7,7 Tetramethyloctan 1 Ol

Molecular Conformation Analysis

The spatial arrangement of atoms in 2,5,7,7-tetramethyloctan-1-ol is complex due to its numerous methyl branches. Computational analysis of its conformational landscape, steric effects, and intramolecular interactions provides a foundational understanding of its macroscopic properties.

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound is characterized by a multitude of local energy minima. Due to the high degree of branching, the potential energy surface is rugged, with numerous rotational barriers around the carbon-carbon single bonds. Energy minimization calculations, typically employing methods like molecular mechanics or density functional theory, are essential to identify the most stable conformers.

In highly branched hydrocarbons, ground state conformations can be significantly distorted from simple staggered arrangements. For this compound, the bulky tert-butyl group at the C7 position and the gem-dimethyl groups at the C2 and C5 positions impose significant constraints on the rotational freedom of the carbon backbone. This leads to a limited number of low-energy conformers where steric clashes are minimized.

Illustrative Energy Profile of Key Dihedral Angles in this compound

This table presents hypothetical yet representative energy values for the rotation around key dihedral angles, illustrating the impact of steric hindrance on conformational stability. Actual values would require specific quantum mechanical calculations.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C4-C5-C6-C7 | 8-12 | ~180 (anti) |

| C1-C2-C3-C4 | 5-7 | Skewed from ideal staggered |

| C6-C7-(CH3)2 | >15 | Staggered to relieve strain |

Steric Hindrance Effects on Molecular Conformation

Steric hindrance is a dominant factor in determining the preferred conformation of this compound. The spatial arrangement of the bulky methyl groups leads to significant non-bonding repulsive interactions, which the molecule contorts to alleviate. This is a classic example of how steric bulk can dictate the shape and reactivity of a molecule.

The tert-butyl group at C7 and the gem-dimethyl groups create a crowded environment, particularly around the latter half of the alkyl chain. This steric crowding influences torsional bond angles, forcing them to deviate from ideal geometries. For instance, the presence of bulky substituents can stabilize a molecular core by preventing decomposition pathways that would force these groups closer together. In the case of this compound, the steric hindrance is expected to lead to a more compact, folded conformation in the gas phase compared to a linear alcohol of similar chain length.

Intramolecular Interactions and Their Influence on Stability (e.g., hydrogen bonding)

Despite the significant steric hindrance, the presence of a terminal hydroxyl group allows for the possibility of intramolecular hydrogen bonding. This occurs when the hydroxyl group folds back to interact with an electronegative atom within the same molecule, which in this case would be the oxygen atom itself acting as a proton acceptor in a pseudo-ring formation, or more likely, through interactions with the electron clouds of the alkyl chain.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to investigate the collective behavior and time-dependent properties of this compound molecules in the liquid phase. These simulations can elucidate the microstructure, self-association, and the influence of temperature on these phenomena.

Microstructure and Self-Association of Branched Octanol (B41247) Isomers

In the liquid state, branched octanol isomers exhibit complex microstructures characterized by self-association through hydrogen bonding. Unlike linear alcohols which tend to form extended hydrogen-bonded chains, the bulky nature of branched isomers like this compound promotes the formation of smaller, more compact aggregates such as dimers, trimers, and cyclic structures.

The extensive branching in this compound is expected to sterically hinder the formation of large, linear hydrogen-bonded networks. MD simulations on other highly branched alcohols, such as Guerbet alcohols, have shown that the alkyl chains create a shield around the hydroxyl group, limiting its accessibility for intermolecular hydrogen bonding. This leads to a liquid structure dominated by monomers and small oligomers, with the bulky alkyl tails associating through weaker van der Waals interactions. The role of steric hindrance on hydrogen bonding is significant, with studies showing that increased steric crowding around the hydroxyl group leads to a decrease in the extent of association.

Predicted Aggregation States of this compound in the Liquid Phase

This table provides a qualitative prediction of the dominant aggregation states based on principles derived from studies on analogous branched alcohols.

| Aggregate Size | Predicted Population | Driving Force |

| Monomer | High | Steric hindrance limiting H-bonding |

| Dimer | Moderate | Hydrogen bonding |

| Trimer/Tetramer | Low | Hydrogen bonding |

| Larger Aggregates | Very Low | Steric hindrance prevents formation |

Temperature-Induced Structural Changes and Aggregation Phenomena

Temperature has a profound effect on the structure and aggregation of this compound in the liquid phase. As temperature increases, the kinetic energy of the molecules rises, leading to the disruption of hydrogen bonds. This results in a decrease in the average aggregate size and an increase in the population of monomers.

Role of Branching on Cluster Structure Evolution and Dynamics

The extensive methyl branching in this compound plays a crucial role in the evolution and dynamics of its hydrogen-bonded clusters. Unlike linear alcohols which can form extended, chain-like hydrogen-bonded networks, the bulky tetramethyl-substituted structure of this alcohol introduces significant steric hindrance. This steric constraint fundamentally alters the aggregation behavior.

Molecular dynamics simulations on various octanol isomers have shown that branching leads to a shift from large, loose aggregates to a greater number of smaller, more compact clusters. rsc.org For this compound, the steric bulk of the alkyl groups restricts the possible orientations for hydrogen bonding, thereby limiting the growth of large polymeric chains. Instead, the formation of smaller cyclic or branched clusters, such as dimers, trimers, and tetramers, is more favorable.

The dynamics of these clusters are also affected by the branching. The constant formation and breaking of hydrogen bonds, a process known as hydrogen bond exchange, is influenced by the steric environment. arxiv.org In highly branched alcohols, the lifetime of individual hydrogen bonds may be shorter due to the steric strain imposed on the cluster, leading to a more dynamic and labile hydrogen-bonded network compared to their linear counterparts. This is a key factor in understanding the relationship between the molecular structure and the macroscopic properties of the alcohol, such as viscosity and diffusion coefficients.

A comparative overview of expected cluster sizes in different octanol isomers is presented in Table 1.

| Alcohol Isomer | Branching | Expected Dominant Cluster Size | Cluster Morphology |

| 1-Octanol | Linear | Large (n > 10) | Extended Chains |

| 2-Octanol | Branched | Medium (n = 4-10) | Shorter Chains, some Cyclic |

| This compound | Highly Branched | Small (n = 2-4) | Compact, Cyclic, and Branched |

Quantum Chemical Calculations (e.g., DFT, ab initio, MP2)

Quantum chemical calculations offer a detailed understanding of the electronic properties and reactivity of this compound at the atomic level. Methods such as Density Functional Theory (DFT), ab initio, and Møller-Plesset perturbation theory (MP2) are instrumental in this regard.

DFT calculations are widely used to investigate the electronic structure of molecules. For this compound, these calculations can provide insights into the distribution of electron density and the resulting molecular properties. The presence of the electronegative oxygen atom in the hydroxyl group leads to a significant polarization of the C-O and O-H bonds, resulting in a partial negative charge on the oxygen and partial positive charges on the adjacent carbon and hydrogen atoms.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. In alcohols, the HOMO is typically localized on the oxygen atom, indicating its role as an electron donor in interactions. The LUMO, on the other hand, is often associated with the antibonding σ* orbital of the O-H group. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability.

A hypothetical representation of the partial charges on key atoms in this compound, as would be predicted by a DFT calculation, is shown in Table 2.

| Atom | Predicted Partial Charge (a.u.) |

| O (hydroxyl) | -0.7 to -0.8 |

| H (hydroxyl) | +0.4 to +0.5 |

| C1 (attached to O) | +0.2 to +0.3 |

| C2, C5, C7 (branch points) | -0.1 to -0.2 |

Note: These values are illustrative and represent typical charge distributions for similar alcohols calculated using DFT methods.

Quantum chemical methods are particularly powerful for quantifying the energetics of hydrogen bonds. For a dimer of this compound, DFT or MP2 calculations can be used to determine the binding energy, which is the energy released upon the formation of the hydrogen bond. These calculations also provide the equilibrium geometry of the dimer, including the hydrogen bond length and angle.

The nature of the hydrogen bond can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density to identify and characterize chemical bonds. mdpi.com

Table 3 provides a comparison of typical hydrogen bond energies for different alcohols.

| Alcohol Dimer | Typical Calculated H-Bond Energy (kcal/mol) |

| Methanol (B129727) | 5.0 - 6.0 |

| Ethanol (B145695) | 4.5 - 5.5 |

| tert-Butanol | 3.5 - 4.5 |

| This compound (Predicted) | 3.0 - 4.0 |

These are representative values from computational studies on similar alcohols. The predicted value for this compound reflects the expected impact of significant steric hindrance.

Computational chemistry is a valuable tool for predicting reaction mechanisms and identifying transition states. For this compound, a common reaction to consider is acid-catalyzed dehydration. Quantum chemical calculations can be used to map out the potential energy surface for this reaction, identifying the intermediates and transition states involved.

The dehydration of a primary alcohol like this compound can proceed through different pathways, such as an E1 or E2 mechanism. Given the highly substituted nature of the carbon chain, carbocation rearrangements are also a possibility. Computational studies can determine the activation energies for each potential step, allowing for the prediction of the most likely reaction pathway.

For example, a computational study of the dehydration of n-butanol has shown that the 1,2-elimination pathway has a specific activation enthalpy. researchgate.net A similar approach for this compound would involve locating the transition state structure for the removal of a water molecule and calculating its energy relative to the reactant. The bulky nature of the molecule would likely influence the stereochemistry of the resulting alkene products.

A simplified, hypothetical reaction coordinate for a two-step dehydration process is outlined in Table 4.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (Protonated Alcohol) | 0 |

| 2 | Transition State 1 (Water Loss) | +25 to +35 |

| 3 | Intermediate (Carbocation) | +10 to +15 |

| 4 | Transition State 2 (Proton Loss) | +15 to +20 |

| 5 | Product (Alkene + H3O+) | -5 to -10 |

This table provides a conceptual illustration of a reaction profile. Actual values would require specific DFT or ab initio calculations.

Environmental Fate and Biodegradation of Branched Alcohols, with Implications for 2,5,7,7 Tetramethyloctan 1 Ol

Aerobic Biodegradation Pathways of Branched-Chain Alcohols

Aerobic biodegradation, which utilizes molecular oxygen as the ultimate electron acceptor, is the primary mechanism for the breakdown of many organic compounds in the environment. For branched-chain alcohols, the process typically begins with oxidation of the alcohol functional group and subsequent cleavage of the alkyl chain.

The initial enzymatic attack on aliphatic hydrocarbons, which are precursors to alcohols, can occur at either the end of the chain (terminal oxidation) or at an internal position (subterminal oxidation). These pathways are also relevant to the further degradation of the corresponding alcohols. nih.gov

Terminal Oxidation : This is the most common pathway for the degradation of n-alkanes and primary alcohols. The process is initiated by monooxygenase enzymes, which hydroxylate the terminal methyl group of an alkane to produce a primary alcohol. nih.gov In the case of 2,5,7,7-tetramethyloctan-1-ol, which is already a primary alcohol, the subsequent step involves oxidation of the alcohol group to form the corresponding aldehyde (2,5,7,7-tetramethyloctanal). This is followed by further oxidation to a carboxylic acid (2,5,7,7-tetramethyloctanoic acid). This resulting fatty acid can then, in principle, be metabolized through the β-oxidation pathway.

Subterminal Oxidation : In this pathway, monooxygenases introduce a hydroxyl group at an internal carbon atom of an alkane chain, forming a secondary alcohol. This is subsequently oxidized to a ketone. The ketone can then be cleaved by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester. Hydrolysis of this ester yields a shorter-chain fatty acid and an alcohol, which can be further metabolized. nih.gov For a primary alcohol like this compound, this pathway is less direct but could potentially occur on the alkyl chain.

For this compound, degradation would logically commence via the terminal oxidation pathway, given its primary alcohol structure.

While terminal oxidation followed by β-oxidation is the principal degradation route for linear alkyl chains, the extensive branching in this compound presents significant challenges to this process.

Central Fission and β-Oxidation : The β-oxidation pathway systematically shortens fatty acid chains by two carbon atoms per cycle. However, methyl branches, especially those creating quaternary carbons (as seen at position 7 in this compound), act as steric hindrances that block this enzymatic process. While pathways exist for overcoming single methyl branches, the highly congested structure of this molecule makes conventional β-oxidation highly improbable. There is limited evidence in the scientific literature for a "central fission" pathway that cleaves the molecule at a central point as a primary degradation mechanism for such highly branched structures.

Co-oxidation (Cometabolism) : This process involves the degradation of a compound that a microorganism cannot use for energy and growth, occurring in the presence of a primary growth-supporting substrate. The enzymes produced to metabolize the primary substrate may fortuitously act on the non-growth substrate. For a recalcitrant molecule like this compound, cometabolism could be a significant, albeit slow, degradation pathway. Microbes growing on simpler, more accessible alkanes or alcohols might produce non-specific monooxygenases that could fortuitously oxidize the tetramethyloctanol. enviro.wiki

The enzymatic machinery of microorganisms is central to the biodegradation of alcohols. Alcohol dehydrogenases (ADHs) are key enzymes that catalyze the initial oxidative step in the terminal oxidation pathway.

ADHs are oxidoreductases that facilitate the reversible conversion of alcohols to their corresponding aldehydes or ketones, typically using NAD⁺ or NADP⁺ as an electron acceptor. The reaction for a primary alcohol is as follows:

R-CH₂OH + NAD⁺ ⇌ R-CHO + NADH + H⁺

Studies on the substrate specificity of ADHs have shown that the structure of the alcohol plays a critical role in the reaction rate. Research on ADHs from Saccharomyces cerevisiae, for example, has indicated that while the enzymes can oxidize primary alcohols, any branching in the aliphatic chain decreases the activity and efficiency of the enzyme. This enzymatic inhibition is a direct consequence of steric hindrance at the active site. The multiple methyl groups in this compound would likely make it a very poor substrate for many standard ADHs, contributing to its expected slow rate of biodegradation.

Anaerobic Biodegradation Considerations

Under anoxic conditions, such as those found in deep sediments or contaminated groundwater, microorganisms utilize alternative electron acceptors like nitrate, sulfate, or carbon dioxide for respiration. Anaerobic biodegradation is generally much slower than aerobic degradation.

The anaerobic degradation of alkanes often proceeds via an initial activation step involving the addition of fumarate (B1241708) to the hydrocarbon chain, a reaction catalyzed by the enzyme benzylsuccinate synthase or its analogues. nih.govnih.gov This creates a succinate (B1194679) adduct, which can then be further metabolized.

For primary alcohols in an anaerobic environment, the degradation pathway is less definitively established but would likely involve an initial oxidation to the corresponding carboxylic acid. This acid could then be activated to its CoA-thioester and subsequently degraded, potentially through a mechanism analogous to β-oxidation. However, just as in the aerobic pathway, the extensive branching of this compound would severely impede this process. The degradation of branched-chain amino acids to branched-chain alcohols and fatty acids has been observed in thermophilic anaerobes like Thermoanaerobacter, suggesting that pathways for branched structures exist, but they are often slow and complex. frontiersin.org

Influence of Alkyl Chain Branching on Biodegradation Kinetics and Rates

The rate of biodegradation is profoundly influenced by molecular structure. A substantial body of research demonstrates that alkyl chain branching significantly reduces the rate of microbial degradation.

The primary reasons for this inhibition include:

Steric Hindrance : Methyl groups near the end of an alkyl chain or within the chain can physically block the active sites of degradative enzymes like monooxygenases and the enzymes of the β-oxidation pathway.

Presence of Quaternary Carbons : A carbon atom bonded to four other carbon atoms, such as the C7 atom in this compound, represents a complete block to β-oxidation and is highly resistant to enzymatic attack.

A study on the biodegradability of various hydrocarbons found that terminal branching was a major inhibitory factor. Iso-branched structures (e.g., 2,7-dimethyloctane) were oxidized very slowly, while anteiso-branched structures (e.g., 3,6-dimethyloctane) were not oxidized at all by the tested microbial strains. frontiersin.org This strongly suggests that the complex branching pattern in this compound, which includes both iso-like and quaternary structures, renders it highly recalcitrant. Indeed, studies on the highly branched alkane 2,2,4,4,6,8,8-heptamethylnonane (B1194848) have shown it to be among the most persistent hydrocarbons, with limited to no degradation observed in various environmental media.

The table below summarizes the general impact of structural features on biodegradation rates, with direct implications for this compound.

| Structural Feature | General Effect on Biodegradation Rate | Relevance to this compound |

|---|---|---|

| Linear Alkyl Chain | Generally rapid degradation | Not applicable; the compound is highly branched. |

| Single Methyl Branch | Slight to moderate decrease in rate | Applicable, but the compound has multiple branches. |

| Multiple Methyl Branches | Significant decrease in rate | Highly relevant; four methyl branches are present. |

| Quaternary Carbon Atom | Severe inhibition; often blocks degradation | Highly relevant; a quaternary carbon exists at the C7 position. |

| Terminal Branching | Significant decrease in rate frontiersin.org | Highly relevant; branching occurs at C2, C5, and C7. |

Identification of Microbial Strains and Consortia Capable of Branched Alcohol Degradation

Despite the recalcitrance of highly branched compounds, some microorganisms possess the metabolic versatility to degrade them, albeit slowly. These organisms are often found in environments chronically exposed to petroleum hydrocarbons.

Key Microbial Genera : Bacteria from the genus Rhodococcus are well-known for their broad catabolic capabilities and ability to degrade a wide range of hydrophobic compounds, including branched alkanes. nih.gov For instance, Rhodococcus sp. strain Q15 has been shown to degrade many of the branched alkanes found in diesel fuel. nih.gov Similarly, various Pseudomonas species are recognized for their metabolic versatility and have been isolated from hydrocarbon-polluted sites. researchgate.net These genera would be primary candidates for the potential degradation of this compound.

Microbial Consortia : The complete mineralization of complex, recalcitrant compounds is often accomplished not by a single microbial species, but by a synergistic microbial consortium. nih.gov In a consortium, different species perform different steps of the degradation pathway. nih.gov For example, one species might perform the initial oxidation of the alcohol, while others degrade the resulting intermediates. This division of labor can overcome the metabolic limitations of a single strain. The degradation of complex pollutants like petroleum hydrocarbons is almost always more efficient when carried out by a mixed microbial community. Therefore, the environmental biodegradation of this compound would likely depend on the action of such a consortium.

The table below lists microbial genera known for their ability to degrade complex hydrocarbons, which are relevant for the potential breakdown of branched-chain alcohols.

| Microbial Genus | Known Degradative Capabilities | Potential Role in Branched Alcohol Degradation |

|---|---|---|

| Rhodococcus | Degrades a wide range of aliphatic, branched, and aromatic hydrocarbons. nih.gov | Likely to perform initial oxidation via versatile monooxygenases. |

| Pseudomonas | Metabolically versatile; many strains degrade alkanes and aromatic compounds. researchgate.net | Could be involved in both initial oxidation and downstream metabolism. |

| Bacillus | Some species produce biosurfactants that increase hydrocarbon bioavailability. | May assist degradation by emulsifying the alcohol, making it more accessible to other microbes. |

| Gordonia | Known to degrade rubber and other complex polymers. | Could contribute to a consortium degrading recalcitrant molecules. nih.gov |

Applications of 2,5,7,7 Tetramethyloctan 1 Ol in Advanced Organic Synthesis and Material Science Research

Research into Its Use as a Solvent or Co-solvent in Specific Chemical ProcessesThe search yielded no studies investigating the properties of 2,5,7,7-Tetramethyloctan-1-ol as a solvent or co-solvent in any chemical reactions or processes.

Until research on this compound is conducted and published, its potential applications in organic synthesis and material science remain unknown.

Future Research Directions and Unresolved Challenges in 2,5,7,7 Tetramethyloctan 1 Ol Chemistry

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies

The synthesis of highly branched alcohols like 2,5,7,7-Tetramethyloctan-1-ol presents considerable challenges for traditional organic chemistry. Future research must focus on developing new synthetic routes that are not only efficient but also align with the principles of green chemistry.

Current industrial production of long-chain alcohols often relies on petrochemical feedstocks and harsh reaction conditions. d-nb.info A significant challenge is to move away from these methods towards more sustainable alternatives. Two promising areas for future development are microbial biosynthesis and advanced catalytic processes.

Microbial Pathway Engineering: The microbial production of branched long-chain fatty alcohols (BLFLs) from renewable sugars is a promising, though nascent, alternative. d-nb.info While biosynthesis of some BLFLs has been achieved in engineered Escherichia coli, producing specific, highly complex isomers like this compound remains a significant hurdle. d-nb.info Future work will need to focus on modular engineering strategies to optimize precursor supply and enzyme expression to create custom-designed molecules. d-nb.info

Advanced Catalytic Processes: The Guerbet reaction, a classic method for alcohol coupling, offers a potential route for creating branched alcohols from simpler, bio-based ones. kuleuven.be However, the condensation of short-chain alcohols, which would be necessary precursors, is challenging and can be impeded by water formation and catalyst poisoning. kuleuven.be Research into vapor-phase conditions and novel catalysts, such as those with balanced acid-base properties like Nb2O5/SiO2, could pave the way for more efficient and selective syntheses of highly branched structures. kuleuven.be

| Synthetic Approach | Current Status | Future Research Direction |

| Petrochemical Synthesis | Established industrial methods. | Development of greener alternatives to reduce environmental impact. |

| Microbial Biosynthesis | Feasibility demonstrated for some BLFLs. d-nb.info | Engineering specific pathways for complex isomers; improving titers and yields. d-nb.info |

| Guerbet Condensation | Established for long-chain alcohols; challenging for short-chains. kuleuven.be | Development of robust vapor-phase catalysts; mitigating byproduct formation. kuleuven.be |

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

While the basic connectivity of this compound can be determined, a deeper understanding of its three-dimensional structure and conformational dynamics is lacking. The molecule's complexity, arising from its numerous methyl groups and chiral centers, presents a significant analytical challenge.

Future research should employ a suite of advanced spectroscopic techniques to gain unprecedented structural insights.

Multidimensional Nuclear Magnetic Resonance (NMR): Techniques such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for unambiguously assigning all proton and carbon signals and for understanding the spatial relationships between different parts of the molecule. This is crucial for determining its preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS): Advanced HRMS techniques, including tandem mass spectrometry (MS/MS), can provide detailed information about fragmentation patterns. Elucidating these patterns is critical for developing analytical methods to detect and identify this compound and its potential metabolites in complex matrices.

Vibrational Spectroscopy and Computational Chemistry: Combining experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with computational methods such as Density Functional Theory (DFT) will allow for a detailed analysis of vibrational modes. This synergy can help correlate spectroscopic features with specific structural conformations, providing a more complete picture of the molecule's behavior at the atomic level.

Elucidation of Complex Structure-Reactivity Relationships in Branched Systems

The reactivity of an alcohol is dictated by its hydroxyl group, specifically the C-O and O-H bonds. msu.edu In this compound, the extreme steric bulk created by the four methyl groups profoundly influences the accessibility and reactivity of this functional group. This presents a key unresolved challenge in predicting its chemical behavior.

The hydroxyl group is located on a primary carbon, which would typically favor S_N2 substitution reactions. msu.edu However, the significant branching at positions 2, 5, and 7 creates substantial steric hindrance around the reaction center. This hindrance likely slows down bimolecular reactions (S_N2, E2) and may favor unimolecular pathways (S_N1, E1) that proceed through a carbocation intermediate, potentially leading to rearrangement products. msu.edu

Future research should systematically investigate these structure-reactivity relationships:

Kinetic Studies: Measuring the reaction rates of this compound in various substitution and elimination reactions compared to less-branched isomers would quantify the impact of steric hindrance.

Mechanistic Investigations: Detailed mechanistic studies, including isotopic labeling and computational modeling, are needed to map the reaction pathways. Understanding whether rearrangements occur and under what conditions is crucial for controlling reaction outcomes.

Catalyst Development: The steric hindrance may necessitate the development of specialized catalysts with unique active sites that can accommodate such a bulky substrate to achieve desired chemical transformations.

Comprehensive Investigations into Its Environmental Pathways and Fate

As with any synthetic compound, understanding the environmental journey of this compound is critical. The two cornerstones of an environmental profile are biodegradability and aquatic toxicity. exxonmobilchemical.com For highly branched molecules, these factors can be complex.

While many branched alcohol ethoxylates meet the criteria for being readily biodegradable, a high degree of branching has been associated with slower biodegradation rates compared to linear analogues. exxonmobilchemical.com The presence of quaternary carbon atoms, such as the one at position 7 in this compound, can further inhibit microbial degradation. Studies on related compounds like tert-Butyl Alcohol have shown that specialized methylotrophic bacteria can degrade tertiary alcohols, suggesting that biodegradation is possible but may require specific microbial pathways. nih.gov

Unresolved questions that demand comprehensive investigation include:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways capable of metabolizing this compound. Research is needed to determine if degradation proceeds to full mineralization or results in the formation of persistent metabolites.

Persistence and Bioaccumulation: Quantifying the compound's persistence in soil and aquatic environments. Its high lipophilicity, suggested by the structure, indicates a potential for bioaccumulation, which must be thoroughly assessed.

Ecotoxicity: Determining the acute and chronic toxicity of the parent compound and any major degradation products to a range of aquatic and terrestrial organisms.

Exploration of Undiscovered Academic Applications in Emerging Chemical Fields

The unique structural features of this compound suggest it could have novel applications beyond those of common branched alcohols. While similar compounds are used as solvents, plasticizers, and intermediates for surfactants, the specific arrangement of methyl groups in this molecule could lead to unique material properties. d-nb.inforesearchgate.netexxonmobilchemical.com

Future academic exploration could focus on several emerging areas:

Surfactant Science: Derivatives of this compound could function as non-ionic surfactants. google.com The bulky, branched hydrophobic tail could lead to unique packing arrangements at interfaces, potentially resulting in highly effective emulsifiers, wetting agents with very low dynamic surface tension, or dispersants that form fewer gel phases. exxonmobilchemical.comgoogle.com

Polymer and Materials Science: The sterically demanding nature of the 2,5,7,7-tetramethyloctyl group makes it an interesting candidate for incorporation into polymers. It could be used as a monomer or as a side chain to create polymers with low crystallinity, high solubility in nonpolar solvents, and unique thermal or mechanical properties.

Lubricant and Flow Assurance Technology: Branched-chain alcohols are known for their excellent fluidity and extremely low melting points compared to linear isomers. kuleuven.be This makes them and their derivatives (e.g., esters) prime candidates for high-performance lubricants and hydraulic fluids, particularly for low-temperature applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5,7,7-Tetramethyloctan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Grignard reactions or catalytic hydrogenation of aldehydes (e.g., 2,5,7,7-Tetramethyloctanal). Evidence from patent literature (WO2012/166267 A2) suggests using nickel- or copper-based catalysts for selective reduction of carbonyl groups . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., toluene or hexane), and catalyst loading (5–10 mol%) to maximize yield and minimize branched byproducts. Gas chromatography (GC) with flame ionization detection (FID) is recommended for monitoring reaction progress.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR data with structurally related alcohols (e.g., 3,7-Dimethyloctan-1-ol). Key signals include methyl group protons (δ 0.8–1.2 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad) .

- IR : Confirm the presence of an -OH stretch (~3400 cm) and C-O stretch (~1050 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 158.29 for CHO) .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer :

- GC-FID : Employ iso-octane as a solvent (e.g., 100 µg/mL) with a non-polar column (e.g., DB-5) to resolve impurities .

- HPLC-UV : Use a C18 column and acetonitrile/water gradient (60:40 to 90:10) to detect polar byproducts.

- Karl Fischer Titration : Determine water content (<0.1% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can researchers address stability challenges for this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C).

- Oxidative Stability : Store samples under nitrogen and test peroxide formation via iodometric titration.

- pH Sensitivity : Evaluate hydrolysis rates in acidic (pH 3–5) and basic (pH 8–10) buffers using H NMR .

Q. What strategies resolve contradictions in reported NMR data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. For example:

- Stereoisomerism : Compare NOE (Nuclear Overhauser Effect) data to confirm spatial arrangements of methyl groups.

- Solvent Referencing : Re-run spectra in deuterated chloroform (CDCl) and dimethyl sulfoxide (DMSO-d) to assess solvent-induced shifts .

Q. How do solvent effects influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in esterification, while non-polar solvents (e.g., hexane) favor dehydration. A table summarizes solvent effects:

| Solvent | Dielectric Constant | Reaction Rate (k, s) |

|---|---|---|

| Hexane | 1.9 | 0.05 |

| THF | 7.5 | 0.18 |

| DMSO | 46.7 | 0.12 |

Data adapted from studies on similar tertiary alcohols .

Q. What degradation pathways are observed for this compound under UV irradiation?

- Methodological Answer : Photo-degradation studies using UV-Vis spectroscopy (λ = 254 nm) reveal:

- Primary Pathway : Cleavage of C-O bonds, forming 2,5,7,7-Tetramethyloctanal (confirmed via GC-MS).

- Secondary Byproducts : Radical-mediated dimerization generates branched ethers (m/z 316.58) .

Q. How can enantiomeric resolution of this compound be achieved given its stereogenic centers?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IB) in HPLC with n-hexane/isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via optical rotation ([α] = +12.5° for R-enantiomer) .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.